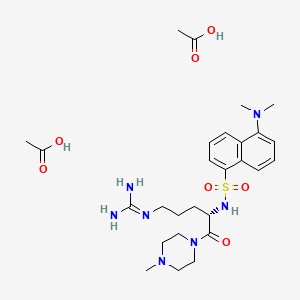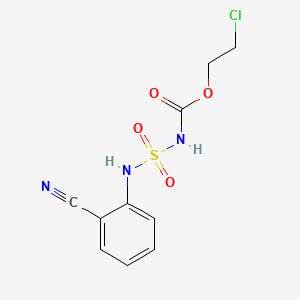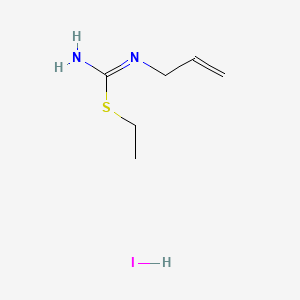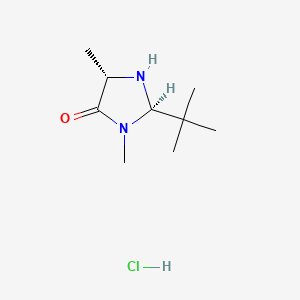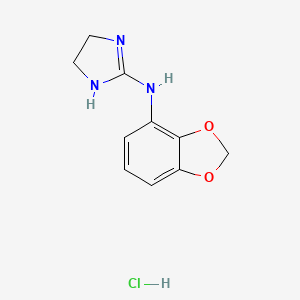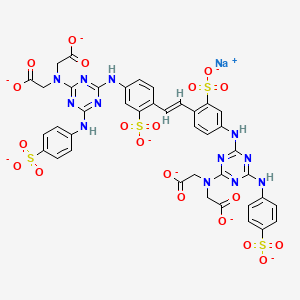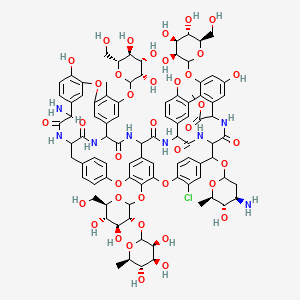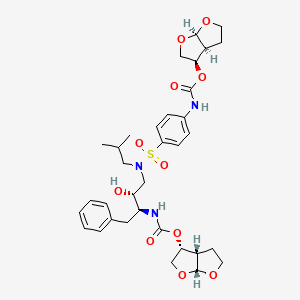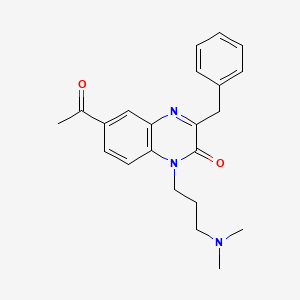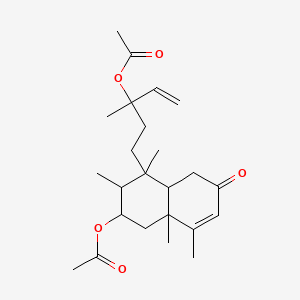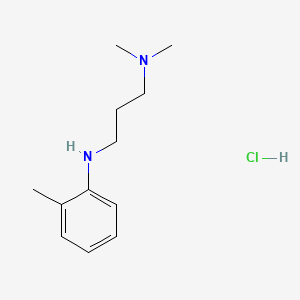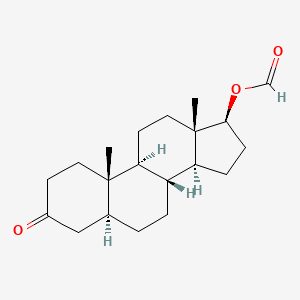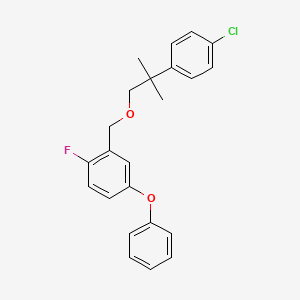
Mycophenolate triethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycophenolate triethylamine is a chemical compound with the molecular formula C23H35NO6. It is a salt formed from mycophenolic acid and triethylamine. Mycophenolic acid is a potent immunosuppressive agent widely used in organ transplantation and autoimmune diseases. The triethylamine salt form enhances the solubility and stability of mycophenolic acid, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
Mycophenolate triethylamine is synthesized by reacting mycophenolic acid with triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol. The process involves the following steps:
- Dissolve mycophenolic acid in the chosen solvent.
- Add triethylamine to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or evaporation of the solvent.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
Mycophenolate triethylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Mycophenolate triethylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving cell proliferation and immune response.
Medicine: this compound is investigated for its potential therapeutic effects in autoimmune diseases and organ transplantation.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用機序
Mycophenolate triethylamine exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a decrease in guanosine nucleotides, which are essential for DNA and RNA synthesis. As a result, the proliferation of T and B lymphocytes is suppressed, reducing the immune response .
類似化合物との比較
Similar Compounds
Mycophenolate mofetil: A prodrug of mycophenolic acid, used for similar immunosuppressive purposes.
Mycophenolate sodium: Another salt form of mycophenolic acid, with improved gastrointestinal tolerability.
Uniqueness
Mycophenolate triethylamine is unique due to its enhanced solubility and stability compared to other forms of mycophenolic acid. This makes it more suitable for certain applications, particularly in pharmaceutical formulations and research settings.
特性
CAS番号 |
66341-85-3 |
|---|---|
分子式 |
C23H35NO6 |
分子量 |
421.5 g/mol |
IUPAC名 |
N,N-diethylethanamine;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C17H20O6.C6H15N/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;1-4-7(5-2)6-3/h4,20H,5-8H2,1-3H3,(H,18,19);4-6H2,1-3H3/b9-4+; |
InChIキー |
UCVFIGBNEJKUIA-JOKMOOFLSA-N |
異性体SMILES |
CCN(CC)CC.CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O |
正規SMILES |
CCN(CC)CC.CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


